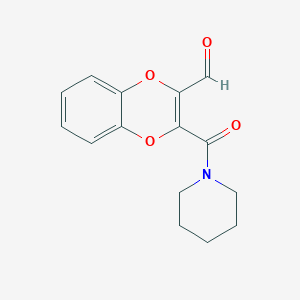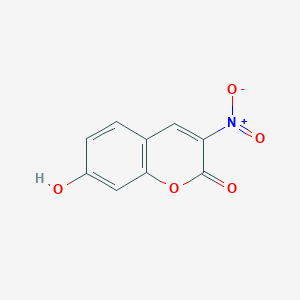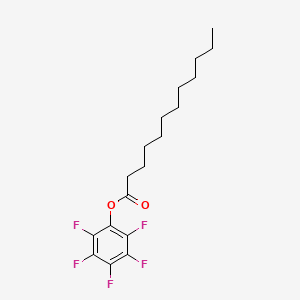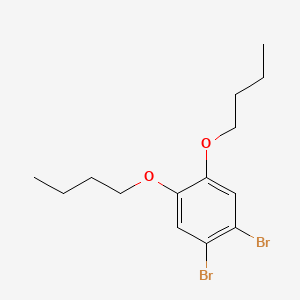
3-(Piperidine-1-carbonyl)-1,4-benzodioxine-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Piperidine-1-carbonyl)-1,4-benzodioxine-2-carbaldehyde is an organic compound that features a piperidine ring, a benzodioxine moiety, and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidine-1-carbonyl)-1,4-benzodioxine-2-carbaldehyde typically involves the following steps:
Formation of the Benzodioxine Ring: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions using piperidine and suitable electrophiles.
Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides, often under basic conditions.
Major Products Formed
Oxidation: 3-(Piperidine-1-carbonyl)-1,4-benzodioxine-2-carboxylic acid.
Reduction: 3-(Piperidine-1-carbonyl)-1,4-benzodioxine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(Piperidine-1-carbonyl)-1,4-benzodioxine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to the presence of the piperidine ring.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its functional groups.
作用机制
The mechanism of action of 3-(Piperidine-1-carbonyl)-1,4-benzodioxine-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to specific sites and modulate biological activity. The benzodioxine moiety may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.
Benzodioxine: A bicyclic compound containing two oxygen atoms in a dioxine ring fused to a benzene ring.
Piperidine-1-carbonyl derivatives: Compounds containing the piperidine ring with various substituents at the carbonyl position.
Uniqueness
3-(Piperidine-1-carbonyl)-1,4-benzodioxine-2-carbaldehyde is unique due to the combination of the piperidine ring, benzodioxine moiety, and aldehyde functional group
属性
| 112122-69-7 | |
分子式 |
C15H15NO4 |
分子量 |
273.28 g/mol |
IUPAC 名称 |
3-(piperidine-1-carbonyl)-1,4-benzodioxine-2-carbaldehyde |
InChI |
InChI=1S/C15H15NO4/c17-10-13-14(15(18)16-8-4-1-5-9-16)20-12-7-3-2-6-11(12)19-13/h2-3,6-7,10H,1,4-5,8-9H2 |
InChI 键 |
QINTUUMPOIEGID-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C(=O)C2=C(OC3=CC=CC=C3O2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14317225.png)

![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)
![N'-[1-(4-Methoxyphenyl)ethylidene]formohydrazide](/img/no-structure.png)

![6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14317275.png)


![2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14317290.png)
